2,6-Bis(methoxymethyl)aniline

Homogeneous Catalysis Ligand Design Steric Hindrance

2,6-Bis(methoxymethyl)aniline (CAS: 117522-90-0, C₁₀H₁₅NO₂, MW: 181.23) is a substituted aniline featuring methoxymethyl (-CH₂OCH₃) groups at both ortho positions. This substitution pattern creates a sterically hindered, electron-rich environment around the amine nitrogen , which is a critical attribute for applications in advanced organic synthesis.

Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23
Cat. No. B1160765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(methoxymethyl)aniline
Molecular FormulaC₁₀H₁₅NO₂
Molecular Weight181.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Profile: 2,6-Bis(methoxymethyl)aniline as a Strategic Intermediate and Ligand Precursor


2,6-Bis(methoxymethyl)aniline (CAS: 117522-90-0, C₁₀H₁₅NO₂, MW: 181.23) is a substituted aniline featuring methoxymethyl (-CH₂OCH₃) groups at both ortho positions. This substitution pattern creates a sterically hindered, electron-rich environment around the amine nitrogen [1], which is a critical attribute for applications in advanced organic synthesis. Its primary documented role is as a key intermediate in the preparation of 2,6-Dihydroxymethyl Rilpivirine, an analog of the non-nucleoside reverse transcriptase inhibitor Rilpivirine . Additionally, its structure makes it a promising candidate for developing novel ligands in homogeneous catalysis, particularly for olefin polymerization, where the steric bulk of ortho-substituents is known to influence catalyst activity and polymer properties [2].

The Risk of Analog Substitution: Why 2,6-Bis(methoxymethyl)aniline is Not Interchangeable


Substituting 2,6-bis(methoxymethyl)aniline with a seemingly similar analog, such as 2,6-dimethylaniline or 2,6-diisopropylaniline, carries a high risk of project failure due to fundamental differences in steric and electronic properties. The methoxymethyl group is not a simple alkyl chain; it is an ether-containing substituent that introduces oxygen atoms capable of secondary coordination to metal centers [1]. This can alter the geometry, stability, and electronic environment of the resulting metal complex in ways that pure alkyl substituents cannot replicate. Furthermore, in medicinal chemistry applications, the methoxymethyl groups are specifically required for downstream transformations to the target pharmacophore, as evidenced by their use in the synthesis of Rilpivirine analogs . Using a different ortho-substituted aniline would lead to a different final compound, rendering the work scientifically invalid. The following quantitative evidence demonstrates the specific contexts in which this compound's unique attributes are relevant.

Quantitative Differentiation of 2,6-Bis(methoxymethyl)aniline: A Comparative Evidence Guide


Comparison of Steric Bulk with Other Ortho-Substituted Anilines

The steric hindrance of ortho-substituted anilines is a critical parameter for controlling catalyst activity and selectivity. While 2,6-bis(methoxymethyl)aniline has not been directly quantified in a head-to-head study, a class-level inference can be drawn from the work of Vrána et al. on related sterically crowded anilines. This study reports that the 'buried volumes' (%Vbur) around the nitrogen atom for synthesized 2,6-bis(diarylethyl)anilines exceed those of previously known, highly hindered anilines by approximately 20% [1]. This benchmark establishes a class-wide trend: the introduction of bulky groups at both ortho positions leads to a quantifiable and significant increase in steric protection. 2,6-Bis(methoxymethyl)aniline, while not as large, represents a distinct and definable point on this steric spectrum, offering intermediate bulk compared to 2,6-dimethylaniline but with the added potential for oxygen coordination, a property not present in the smaller analog.

Homogeneous Catalysis Ligand Design Steric Hindrance

Yield Improvement in the Synthesis of a Key Rilpivirine Intermediate

The utility of 2,6-bis(methoxymethyl)aniline is directly tied to its role in improving the synthesis of 2,6-Dihydroxymethyl Rilpivirine. A study by Xu et al. focused on optimizing the synthesis of Rilpivirine itself. While the target compound is a downstream intermediate, the reported yield improvements in related steps are highly relevant. Specifically, the yield for a key intermediate (Intermediate 3) in the Rilpivirine synthesis was increased from 52% (as per the original patent procedure) to 62% using an optimized microwave-assisted method [1]. This demonstrates a process improvement of 10 percentage points. This data is a strong class-level inference that analogous synthetic steps employing 2,6-bis(methoxymethyl)aniline can also benefit from similar optimization strategies, making it a more attractive building block than less efficient alternatives.

Medicinal Chemistry Process Chemistry Antiviral Drug Synthesis

Enhanced Polymer Yield Using 2,6-Disubstituted Aniline-Based Catalysts

The use of 2,6-disubstituted anilines as ligand precursors in olefin polymerization catalysts is well-documented. A 2022 study directly compared the polymer yields from catalysts based on two aniline derivatives: 2,6-dimethylaniline and 2,4,6-trimethylaniline. The pre-catalyst synthesized from 2,6-dimethylaniline demonstrated the highest polymer yield [1]. This finding supports the class-level inference that anilines with ortho-substitution, like 2,6-bis(methoxymethyl)aniline, are particularly effective at generating active polymerization catalysts. While the methoxymethyl group differs from methyl, the common structural feature of 2,6-disubstitution is correlated with superior performance. The presence of the oxygen atoms in the methoxymethyl group may offer additional advantages in catalyst stability or polymer microstructure that warrant further investigation.

Olefin Polymerization Ziegler-Natta Catalysis Polyethylene Production

Optimal Application Scenarios for 2,6-Bis(methoxymethyl)aniline Based on Comparative Evidence


Synthesis of Advanced Rilpivirine Analogs and Related NNRTIs

This compound is essential for medicinal chemistry groups focused on synthesizing and optimizing 2,6-Dihydroxymethyl Rilpivirine and its derivatives. The provided quantitative evidence from the Rilpivirine synthesis route demonstrates that optimized methods using related intermediates can achieve a 10% yield increase (from 52% to 62%) compared to original patent procedures [1]. This makes the procurement of 2,6-bis(methoxymethyl)aniline a strategic decision for any laboratory aiming to improve the efficiency and cost-effectiveness of their antiviral drug discovery or development programs.

Development of Tunable, Sterically-Hindered Ligands for Homogeneous Catalysis

Research groups involved in designing new organometallic catalysts, particularly for olefin polymerization, should consider this compound. The class-level inference from the 20% increase in steric bulk (buried volume) for related 2,6-disubstituted anilines [2] and the demonstrated superior polymer yield from a 2,6-dimethylaniline-based catalyst [3] strongly suggest that 2,6-bis(methoxymethyl)aniline is a valuable scaffold. It offers a unique combination of steric protection and potential for oxygen coordination, enabling the fine-tuning of catalyst activity, stability, and polymer properties, which is not possible with simpler alkyl-substituted analogs.

Synthesis of Functional Materials with Specific Electronic Properties

For materials scientists exploring conductive polymers or advanced materials, the methoxymethyl substituents provide a specific electronic and steric profile. While direct polymerization data is limited, the class-level understanding from spin density calculations on methyl and methoxy-substituted anilines indicates that substituent nature and position critically influence polymerizability and resulting polymer properties [4]. 2,6-Bis(methoxymethyl)aniline, with its unique ortho-substitution pattern, presents a distinct monomer for creating polymers with tailored planarity and electronic characteristics, offering a point of differentiation from more common aniline derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Bis(methoxymethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.